molecular formula C11H6ClN3S B15066258 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine

Cat. No.: B15066258
M. Wt: 247.70 g/mol
InChI Key: SGUOVMUFWCWUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a thieno[3,2-d]pyrimidine core, which is recognized in scientific literature as a privileged scaffold in the development of bioactive molecules . Its structure makes it a valuable precursor for synthesizing potential kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, a key focus in oncology research . Furthermore, structurally similar thienopyrimidine analogs have been identified as potent inhibitors of atypical Protein Kinase C (aPKC) isoforms, which are important targets for controlling vascular permeability and reducing inflammation in conditions like diabetic retinopathy . The reactive 6-chloropyridin-2-yl group offers a versatile handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to explore structure-activity relationships and create diverse libraries for biological screening . This reagent is provided with a guaranteed purity of 95% and is intended for use in laboratory research applications only . It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C11H6ClN3S

Molecular Weight

247.70 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C11H6ClN3S/c12-9-3-1-2-7(15-9)10-11-8(4-5-16-11)13-6-14-10/h1-6H

InChI Key

SGUOVMUFWCWUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NC=NC3=C2SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, the compound binds to the enzyme’s active site, preventing its catalytic activity and thereby inhibiting the methylation of histone proteins . This leads to changes in gene expression and can result in the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine with structurally related analogs:

EGFR and ErbB2 Inhibitors

Disubstituted thieno[3,2-d]pyrimidines with pyrrolidinyl-acetylenic groups at positions 4 and 6 demonstrate potent kinase inhibition. For example:

Compound EGFR IC50 (nM) ErbB2 Inhibition Key Substituents Reference
Compound 152 14 Dual inhibitor 4-pyrrolidinyl, 6-acetylenic
Compound 154 20 Dual inhibitor 4-pyrrolidinyl, 6-acetylenic

Comparison: The 6-chloropyridinyl group in this compound lacks the acetylenic side chain critical for covalent EGFR binding in Compound 152.

VEGFR-2 Inhibitors

1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (e.g., 2a–2f) inhibit VEGFR-2 with IC50 values of 150–199 nM. Removal of the methyl group at position 7 enhances activity . Comparison: The absence of a 7-methyl group in this compound aligns with the optimal structure for VEGFR-2 inhibition. However, its 6-chloropyridinyl substituent may redirect selectivity toward other kinases or receptors .

Anticonvulsant Agents

2-Alkoxy-4-(heterocyclic)thieno[3,2-d]pyrimidines (e.g., 7a–d, 11a–d) show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Triazole or pyrazole rings at position 4 are critical for activity .

Antibacterial and Anticancer Derivatives

4-Aminothiophene-thieno[3,2-d]pyrimidine hybrids exhibit antibacterial activity via molecular docking interactions with bacterial enzymes . Comparison: The 6-chloropyridinyl group’s electronegativity may enhance DNA intercalation or enzyme inhibition, but this requires validation through targeted assays .

Biological Activity

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, focusing on its potential applications in cancer therapy, anti-inflammatory effects, and antimalarial activity.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. The methods often include nucleophilic aromatic substitution and palladium-catalyzed coupling reactions to introduce the chloropyridine moiety at the 4-position of the thienopyrimidine scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

In a recent study, the synthesized derivatives exhibited IC50 values ranging from 4.84 to 24.27 μM against MCF-7 and HepG2 cells, demonstrating their potential as effective anticancer agents compared to standard treatments like sorafenib . The presence of electron-donating groups on the pyrimidine ring was found to enhance cytotoxicity .

Anti-inflammatory Effects

Thieno[3,2-d]pyrimidine derivatives also exhibit notable anti-inflammatory properties. In vitro assays indicated that some compounds significantly inhibited cyclooxygenase-2 (COX-2) activity with IC50 values comparable to celecoxib, a standard anti-inflammatory drug . The anti-inflammatory activity was attributed to the structural features that facilitate interaction with COX enzymes.

Antimalarial Activity

Research has demonstrated that certain thieno[3,2-d]pyrimidines possess antimalarial properties effective against Plasmodium falciparum. A series of derivatives were evaluated for their ability to inhibit both the erythrocytic and hepatic stages of malaria parasites. Notably, the chloro analogue of Gamhepathiopine showed promising activity against P. falciparum, indicating that modifications at position 4 can significantly influence biological efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents at specific positions on the thieno[3,2-d]pyrimidine scaffold play a crucial role in modulating biological activity. For example:

Position Substituent Effect
4ChlorineEnhances anticancer activity
6Tert-butylamineMaintains antiplasmodial activity
2Electron-donating groupsIncreases COX-2 inhibition

These findings suggest that careful modification of substituents can optimize the therapeutic potential of thieno[3,2-d]pyrimidine derivatives.

Case Studies

  • Anticancer Evaluation : A study synthesized a series of thieno[3,2-d]pyrimidines and tested their cytotoxicity against various cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against MCF-7 and HepG2 cells .
  • Anti-inflammatory Assessment : Another research focused on evaluating the anti-inflammatory effects of thieno[3,2-d]pyrimidines in carrageenan-induced paw edema models in rats. The compounds exhibited significant reductions in inflammation comparable to indomethacin .
  • Antimalarial Activity : A comprehensive evaluation of 28 new derivatives indicated that specific modifications at the 4-position resulted in substantial inhibition of P. falciparum growth during its erythrocytic phase .

Q & A

Q. What are the common synthetic routes for 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine?

The compound can be synthesized via:

  • Reductive amination : Reacting aldehyde intermediates (e.g., thieno[2,3-d]pyrimidine-6-carbaldehyde) with substituted anilines under pH-controlled conditions (pH=6) using sodium cyanoborohydride .
  • Oxidation strategies : Dess-Martin periodinane (DMP) efficiently oxidizes methoxy groups to aldehydes (91% yield), critical for forming intermediates .
  • Cyclization methods : Modified Niementowski reactions using formamide or urea to cyclize 2-amino-3-thiophenecarboxylates into thieno-pyrimidine cores .

Q. What characterization techniques are standard for verifying the structure of this compound?

Key methods include:

  • Spectroscopy : IR (C=O, NH stretches), 1^1H/13^{13}C NMR (aromatic protons and carbons), and GC-MS for molecular ion confirmation .
  • Melting point analysis : High decomposition points (>300°C) indicate thermal stability .
  • Elemental analysis : Validates purity and stoichiometry of intermediates .

Q. What are critical intermediates in the synthesis of this compound?

  • Thieno[2,3-d]pyrimidine-6-carbaldehyde : Synthesized via DMP oxidation of methoxy precursors .
  • 2-Amino-3-thiophenecarboxylates : Serve as cyclization precursors for thieno-pyrimidine scaffolds .
  • Chloropyridine derivatives : Introduced via nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Oxidant selection : DMP outperforms ceric ammonium nitrate in aldehyde formation (91% vs. lower yields) .
  • pH control : Maintain pH=6 during reductive amination to stabilize intermediates and avoid side reactions .
  • Solvent choice : Dry methanol or toluene minimizes hydrolysis of sensitive intermediates .

Q. How should researchers address contradictory yield data in reductive amination reactions?

Potential causes include:

  • Steric hindrance : Bulky substituents (e.g., 2,5-dichloroaniline) impede imine formation; pre-forming the imine intermediate may resolve this .
  • Purity of starting materials : Trace moisture in solvents or reagents can hydrolyze intermediates, reducing yields .
  • Reaction monitoring : Use TLC or in-situ IR to track imine formation and adjust reaction time .

Q. What methodologies are recommended for evaluating biological activity (e.g., antimicrobial or kinase inhibition)?

  • Docking studies : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target enzymes like DHFR or kinases .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or kinase inhibition assays (e.g., ADP-Glo™) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloropyridine or trifluoromethyl groups) to correlate structural features with activity .

Q. How can computational tools aid in analyzing spectral data discrepancies?

  • DFT calculations : Compare theoretical 1^1H/13^{13}C NMR chemical shifts (e.g., using Gaussian) with experimental data to resolve ambiguities .
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns .

Q. What strategies mitigate challenges in regioselective functionalization of the thieno-pyrimidine core?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to selectively functionalize C-2 or C-4 positions .
  • Cross-coupling reactions : Suzuki-Miyaura couplings with chloropyridine boronic esters for site-specific aryl group introduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.